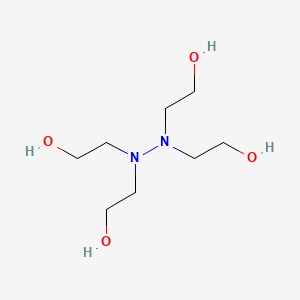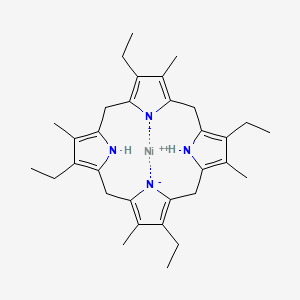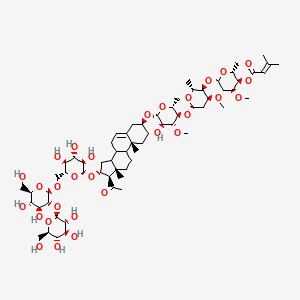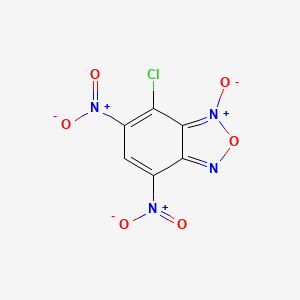
2,1,3-Benzoxadiazole, 4-chloro-5,7-dinitro-, 3-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,1,3-Benzoxadiazole, 4-chloro-5,7-dinitro-, 3-oxide is a chemical compound that belongs to the benzoxadiazole family. This compound is known for its unique structural properties and has been studied for various applications in scientific research, particularly in the fields of chemistry, biology, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,1,3-Benzoxadiazole, 4-chloro-5,7-dinitro-, 3-oxide typically involves the nitration of 4-chloro-2,1,3-benzoxadiazole. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and concentration of reagents, is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2,1,3-Benzoxadiazole, 4-chloro-5,7-dinitro-, 3-oxide undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can react with nucleophiles, such as amines, to form substituted derivatives.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions to form higher oxidation state products.
Common Reagents and Conditions
Nucleophilic Substitution: Amines, alcohols, and thiols are common nucleophiles used in these reactions. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or chemical reductants like sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Major Products
Substituted Derivatives: Depending on the nucleophile used, various substituted benzoxadiazole derivatives can be formed.
Amino Derivatives: Reduction of nitro groups yields amino derivatives, which can be further functionalized.
Oxidized Products: Oxidation reactions can lead to the formation of nitroso or nitro derivatives with higher oxidation states.
Aplicaciones Científicas De Investigación
2,1,3-Benzoxadiazole, 4-chloro-5,7-dinitro-, 3-oxide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorescent compounds and sensors.
Biology: The compound is employed in the labeling and detection of biomolecules due to its fluorescent properties.
Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific biological pathways.
Industry: It is used in the development of materials with specific optoelectronic properties, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mecanismo De Acción
The mechanism by which 2,1,3-Benzoxadiazole, 4-chloro-5,7-dinitro-, 3-oxide exerts its effects is primarily through its ability to interact with nucleophiles and undergo redox reactions. The nitro groups play a crucial role in its reactivity, allowing it to participate in various chemical transformations. The compound’s fluorescent properties are due to its conjugated system, which allows for the absorption and emission of light at specific wavelengths.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-7-nitro-2,1,3-benzoxadiazole: A closely related compound with similar reactivity and applications.
2,1,3-Benzothiadiazole: Another member of the benzoxadiazole family, known for its use in optoelectronic materials.
Benzofurazan: A structurally similar compound with different electronic properties and applications.
Uniqueness
2,1,3-Benzoxadiazole, 4-chloro-5,7-dinitro-, 3-oxide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both chloro and nitro groups enhances its reactivity and makes it a versatile reagent in various chemical reactions. Its fluorescent properties also make it valuable in analytical and diagnostic applications.
Propiedades
Número CAS |
90361-91-4 |
|---|---|
Fórmula molecular |
C6HClN4O6 |
Peso molecular |
260.55 g/mol |
Nombre IUPAC |
4-chloro-5,7-dinitro-3-oxido-2,1,3-benzoxadiazol-3-ium |
InChI |
InChI=1S/C6HClN4O6/c7-4-2(9(12)13)1-3(10(14)15)5-6(4)11(16)17-8-5/h1H |
Clave InChI |
MPAKVNRHSJKKQU-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C2=NO[N+](=C2C(=C1[N+](=O)[O-])Cl)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


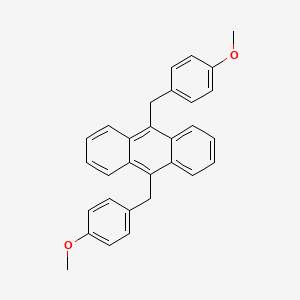
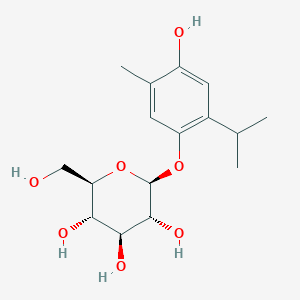
![2'-Fluoro-4-(trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14082598.png)

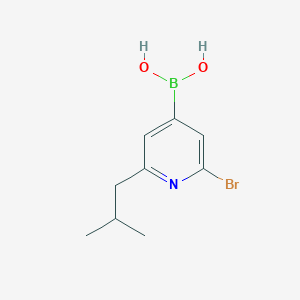
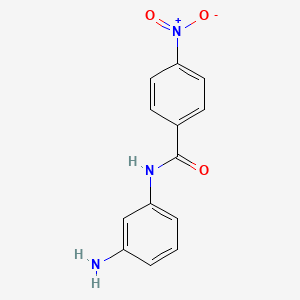
![4-[(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)methyl]benzoic acid](/img/structure/B14082624.png)


![Ethanone, 2-[(4-amino-5-benzoyl-3-phenyl-2-thienyl)thio]-1-phenyl-](/img/structure/B14082653.png)
